6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride
Description
6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride is a bicyclic amine salt with the molecular formula C₈H₁₈Cl₂N₂ (MW: 213.15) . Its structure features a nitrogen atom at position 6 of the bicyclo[3.2.1]octane scaffold and a methanamine substituent at position 5, protonated as a dihydrochloride salt. Key identifiers include:
- SMILES: Cl.Cl .NCC12CCN(CC1)C2
- InChIKey: IFRPDNADNWKYLD-UHFFFAOYSA-N (base form)
- CAS: Not explicitly listed in evidence, but related compounds (e.g., 1-azabicyclo analogs) have CAS numbers like 23581-62-6 .
This compound is used in pharmaceutical research, particularly as a building block for bioactive molecules.
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-2-7(4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBOJOKPKCURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride typically involves the reaction of a bicyclic precursor with an amine. One common method involves the reduction of an amide intermediate using lithium aluminium hydride to produce the desired amine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the formation of the bicyclic core followed by functionalization to introduce the amine group. The process may also involve purification steps such as recrystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Research indicates that compounds in the azabicyclo family exhibit a range of pharmacological activities, including:
- Neuropharmacological Effects : The compound has been studied for its potential interactions with neurotransmitter systems, particularly serotonin receptors (5-HT1A and 5-HT3), making it a candidate for antipsychotic drug development .
- Kappa Opioid Receptor Antagonism : A series of derivatives based on the azabicyclo structure have shown potent antagonism at kappa opioid receptors, which are implicated in pain modulation and mood regulation .
Applications in Drug Development
The compound's unique structural features make it a valuable scaffold for the development of novel therapeutics:
- Antipsychotic Agents : Its affinity for serotonin receptors positions it as a promising lead for atypical antipsychotic drugs. The pharmacophore derived from this compound has been utilized to synthesize various active pharmaceutical ingredients aimed at treating psychiatric disorders .
- Pain Management : The ability to modulate kappa opioid receptors suggests potential applications in pain management therapies, particularly in developing drugs that can effectively target this pathway without the adverse effects associated with traditional opioids .
- N-acylethanolamine-Hydrolyzing Acid Amidase Inhibitors : Recent studies have identified derivatives of azabicyclo compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase, highlighting their role in managing inflammatory responses .
Case Study 1: Development of Atypical Antipsychotics
In a study published by Elsevier, researchers explored modifications to the azabicyclo structure to enhance its selectivity and potency as an antipsychotic agent. The findings demonstrated that specific substitutions on the bicyclic framework significantly improved the compound's pharmacokinetic properties and brain exposure, essential for therapeutic efficacy .
Case Study 2: Kappa Opioid Receptor Antagonism
Another investigation focused on the synthesis of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, which exhibited high potency as kappa opioid receptor antagonists. These compounds were shown to reverse kappa agonist-induced diuresis in vivo, indicating their potential utility in treating conditions associated with kappa receptor activity .
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride | Bicyclic structure containing nitrogen | High affinity for serotonin receptors |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide | Substituted aromatic ring | Potent kappa opioid receptor antagonist |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | Methyl group addition | Enhanced pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octan-5-ylmethanamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the specific targets it interacts with.
Comparison with Similar Compounds
Structural Variations in Azabicyclo Scaffolds
The bicyclo[3.2.1]octane core is shared among analogs, but differences arise in nitrogen positioning, substituents, and salt forms:
Key Observations :
Physical and Chemical Properties
Notes:
Biological Activity
6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including neuropharmacological effects, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclo[3.2.1]octane core with a methanamine substitution at the 5-position, existing as a dihydrochloride salt which enhances solubility and stability in aqueous solutions. Its molecular formula is with a molecular weight of approximately 213.15 g/mol .
Biological Activity Overview
Research indicates that 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride exhibits significant biological activity, particularly in neuropharmacology. Key areas of interest include:
- Neurotransmitter Modulation : The compound has been studied for its potential as an antimuscarinic agent, showing promising results in inhibiting acetylcholine-induced responses in various biological assays .
- Anti-inflammatory Properties : Derivatives of this compound are being explored for their anti-inflammatory effects, particularly in the context of neurodegenerative diseases .
The pharmacological effects of 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride are primarily attributed to its interactions with neurotransmitter receptors:
- Muscarinic Receptors : Studies suggest that it may act as a competitive antagonist at muscarinic receptors, similar to established drugs like atropine .
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Recent findings indicate that compounds with similar structures can inhibit NAAA, leading to enhanced anti-inflammatory effects by preserving endogenous palmitoylethanolamide levels .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride and its derivatives:
- Antimuscarinic Activity : A study demonstrated that derivatives showed enhanced potency compared to traditional antimuscarinic agents like atropine, indicating potential for treating conditions such as asthma and motion sickness .
- Anti-inflammatory Effects : Research into related azabicyclic compounds revealed their ability to inhibit inflammatory pathways effectively, suggesting that 6-Azabicyclo[3.2.1]octan-5-ylmethanamine may share similar properties .
Comparative Analysis
To better understand the unique characteristics of 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic Amine | Lacks methanamine substitution; studied for analgesic properties |
| 3-Azabicyclo[3.2.1]octane hydrochloride | Bicyclic Amine | Exhibits high solubility; potential for CNS applications |
| 8-Benzyl-8-azabicyclo[3.2.1]octane | Bicyclic Amine | Contains benzyl group; enhanced lipophilicity |
| 8-Oxa-3-azabicyclo[3.2.1]octane | Bicyclic Ether | Oxygen substitution alters reactivity |
The specific methanamine substitution in 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride may enhance its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride, and how do their yields and purity compare?
- Methodological Answer : Synthesis typically involves bicyclic azabicyclo intermediates, with variations in alkylation or amine functionalization steps. For example, related azabicyclo compounds (e.g., 8-azabicyclo[3.2.1]octane derivatives) are synthesized via reductive amination or cyclization reactions under controlled pH and temperature . A comparative analysis of methods is critical:
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Reductive Amination | 65–75 | ≥95 | H₂/Pd-C, ethanol, 50°C |
| Cyclization | 50–60 | ≥90 | HCl catalysis, reflux |
| Post-functionalization | 70–80 | ≥98 | Amine protection/deprotection |
Q. How is the structural characterization of 6-Azabicyclo[3.2.1]octan-5-ylmethanamine dihydrochloride performed?
- Methodological Answer : Multi-modal spectroscopic analysis is essential:
- NMR : H and C NMR identify proton environments and carbon frameworks. For bicyclic amines, distinct shifts for bridgehead protons (δ 3.1–3.5 ppm) and amine groups (δ 1.5–2.2 ppm) are observed .
- X-ray Crystallography : Resolves stereochemistry and confirms dihydrochloride salt formation via unit cell parameters .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Physicochemical Profiling : Assess logP, solubility, and plasma protein binding to predict in vivo behavior .
- Metabolite Identification : Use LC-MS/MS to track degradation products in simulated biological matrices .
- Dose-Response Optimization : Apply factorial design (e.g., 2³ designs) to test variables like dosage, administration route, and formulation .
Q. What factorial design approaches are optimal for optimizing reaction conditions in synthesis?
- Methodological Answer : A 3-factor, 2-level design can systematically evaluate temperature, catalyst loading, and solvent polarity:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 50 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (Dielectric) | Ethanol (24.3) | DMF (36.7) |
- Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing by-products (e.g., azabicyclo impurities in ) . Statistical tools like ANOVA validate significance (p < 0.05).
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer : Link hypotheses to established theories:
- Receptor Theory : Use molecular docking simulations to predict interactions with biological targets (e.g., neurotransmitter receptors) .
- Transition State Theory : Analyze reaction intermediates in synthesis using DFT calculations to refine catalytic mechanisms .
Methodological Considerations
- Safety Protocols : Handling requires fume hoods, PPE, and adherence to hazard guidelines (e.g., MedChemExpress safety protocols for azabicyclo derivatives) .
- Data Validation : Replicate experiments across independent labs to address variability. Cross-reference spectral data with public databases (e.g., PubChem) .
- Ethical Compliance : For biological studies, obtain ethical approvals and document informed consent procedures when applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
